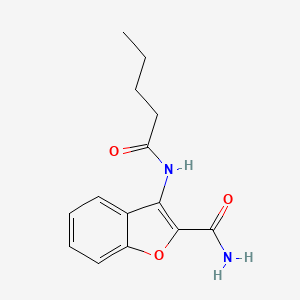

3-Pentanamidobenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran-2-carboxamides are a class of organic compounds that contain a benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring . The carboxamide group is attached to the 2-position of the benzofuran core . These compounds are known for their wide range of biological activities and are used in the development of various drugs .

Synthesis Analysis

The synthesis of benzofuran-2-carboxamides involves directed C–H arylation and transamidation chemistry . In this process, palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group is then cleaved and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .Chemical Reactions Analysis

The chemical reactions involving benzofuran-2-carboxamides typically involve the formation of C–H bonds and the transamidation process . The reactions are highly efficient and modular, making this synthetic strategy attractive for generating structurally diverse collections of benzofuran derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the benzofuran core. Typically, these properties are analyzed using a variety of techniques, including spectroscopy and elemental analysis .Aplicaciones Científicas De Investigación

Poly(ADP-ribose)polymerase-1 Inhibitors :Novel derivatives of benzofuran carboxamide, such as 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These compounds have shown significant potency, with some derivatives demonstrating selective cytotoxicity in BRCA2-deficient cells and providing insights into the development of PARP-1 inhibitors (Patel et al., 2014).

Antiallergic Activity :Acidic derivatives of benzofuran compounds have been studied for their potential antiallergic properties. These compounds, including carboxy derivatives, were tested in rat passive cutaneous anaphylaxis assays, showing comparable activity to disodium cromoglycate, a known antiallergic agent (Wade et al., 1983).

Synthesis of Biologically Active Heterocyclic Derivatives :Studies on compounds like 2-Aminothiophene-3-carboxamide have led to the synthesis of various biologically active, fused heterocyclic derivatives. These compounds have shown promising antimicrobial activity against bacteria, demonstrating the potential of benzofuran carboxamides in pharmaceutical development (Wardakhan et al., 2005).

Catalytic Aminocarbonylation in Medicinal Chemistry :Benzofuran carboxamide derivatives have been utilized in the aminocarbonylation of iodobenzene and iodoalkenes. These reactions are significant in the synthesis of 2-Oxo-carboxamide type derivatives, which are valuable in medicinal chemistry for the development of various pharmacologically active compounds (Müller et al., 2005).

DNA-Intercalating Agents for Antitumor Activity :Derivatives like 2-phenylbenzimidazole-4-carboxamides, structurally related to benzofuran carboxamides, have been synthesized and evaluated for their antitumor activity. These compounds, acting as minimal DNA-intercalating agents, have shown moderate in vivo antileukemic effects, suggesting their potential in cancer therapy (Denny et al., 1990).

Fluorescence Quenching Studies :Fluorescence quenching studies of benzofuran-3-carboxamide derivatives have provided insights into their potential applications in analytical chemistry and photophysics. These studies are crucial for understanding the interactions and mechanisms of fluorescence quenching, which have implications in various scientific fields (Patil et al., 2013).

Src/Abl Kinase Inhibitors for Cancer Therapy :Research on substituted benzofuran-5-carboxamides has led to the development of potent Src/Abl kinase inhibitors, exhibiting significant antiproliferative activity against various tumor cell lines. These compounds have shown potential as therapeutic agents for chronic myelogenous leukemia and other oncology indications (Lombardo et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds such as indole-2-carboxamides have been found to target the mycobacterial membrane protein large 3 transporter (mmpl3) . This protein plays a crucial role in the transport of lipids in mycobacteria .

Mode of Action

Compounds with similar structures, such as indole-2-carboxamides, have been shown to interact with their targets, like mmpl3, leading to inhibition of the target’s function . This interaction could potentially lead to the disruption of essential biological processes in the target organism.

Biochemical Pathways

It can be inferred from related compounds that it may interfere with the lipid transport in mycobacteria by inhibiting the function of mmpl3 . This could potentially disrupt the cell wall biosynthesis, leading to the death of the bacteria.

Result of Action

Based on the potential target of action (mmpl3), it can be inferred that the compound might disrupt the lipid transport in mycobacteria, potentially leading to the death of the bacteria .

Safety and Hazards

Direcciones Futuras

Given the vast number of applications of benzofuran-based drugs in medicine, there is considerable interest in developing novel synthetic methodologies to create new kinds of benzofuran derivatives . Future research may focus on improving the efficiency of these synthetic strategies and exploring the biological activities of the resulting compounds .

Propiedades

IUPAC Name |

3-(pentanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-11(17)16-12-9-6-4-5-7-10(9)19-13(12)14(15)18/h4-7H,2-3,8H2,1H3,(H2,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEMOHWEPNHYJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2696636.png)

![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)